molecular formula C10H10O6 B3055879 Dimethyl 3,5-dihydroxyphthalate CAS No. 67609-51-2

Dimethyl 3,5-dihydroxyphthalate

Cat. No.: B3055879
CAS No.: 67609-51-2
M. Wt: 226.18 g/mol
InChI Key: LLIJDQFBPANUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,5-dihydroxyphthalate is an organic compound with the molecular formula C10H10O6 It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the aromatic ring and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,5-dihydroxyphthalate can be synthesized through the esterification of 3,5-dihydroxyphthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid catalysts like sulfuric acid or bases like sodium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various esters or ethers depending on the substituents introduced.

Scientific Research Applications

Dimethyl 3,5-dihydroxyphthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a potential endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of dimethyl 3,5-dihydroxyphthalate involves its interaction with biological molecules. It can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

    Dimethyl phthalate: Lacks the hydroxyl groups present in dimethyl 3,5-dihydroxyphthalate.

    Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups.

    Dibutyl phthalate: Contains butyl groups instead of methyl groups.

Uniqueness: this compound is unique due to the presence of hydroxyl groups, which impart different chemical reactivity and potential biological activity compared to other phthalate esters. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-9(13)6-3-5(11)4-7(12)8(6)10(14)16-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJDQFBPANUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496690
Record name Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67609-51-2
Record name Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3,5-dihydroxyphthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3,5-dihydroxyphthalate
Reactant of Route 3
Dimethyl 3,5-dihydroxyphthalate
Reactant of Route 4
Dimethyl 3,5-dihydroxyphthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl 3,5-dihydroxyphthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 3,5-dihydroxyphthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.